molecular formula C15H13FO3 B6402893 4-(5-Fluoro-2-methoxyphenyl)-3-methylbenzoic acid CAS No. 1261931-99-0

4-(5-Fluoro-2-methoxyphenyl)-3-methylbenzoic acid

Cat. No.: B6402893
CAS No.: 1261931-99-0
M. Wt: 260.26 g/mol
InChI Key: GPOGEIBJXTYBDC-UHFFFAOYSA-N
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Description

4-(5-Fluoro-2-methoxyphenyl)-3-methylbenzoic acid is an organic compound characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Fluoro-2-methoxyphenyl)-3-methylbenzoic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-Fluoro-2-methoxyphenyl)-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-(5-Hydroxy-2-methoxyphenyl)-3-methylbenzoic acid.

    Reduction: Formation of 4-(5-Fluoro-2-methoxyphenyl)-3-methylbenzyl alcohol.

    Substitution: Formation of derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

4-(5-Fluoro-2-methoxyphenyl)-3-methylbenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(5-Fluoro-2-methoxyphenyl)-3-methylbenzoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the methoxy group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Fluoro-2-methoxyphenyl)-3-methylbenzyl alcohol
  • 4-(5-Hydroxy-2-methoxyphenyl)-3-methylbenzoic acid
  • 4-(5-Fluoro-2-methoxyphenyl)-3-methylbenzamide

Uniqueness

4-(5-Fluoro-2-methoxyphenyl)-3-methylbenzoic acid is unique due to the specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of the fluorine atom enhances its reactivity and potential biological activity, while the methoxy and methyl groups contribute to its overall stability and solubility.

Properties

IUPAC Name

4-(5-fluoro-2-methoxyphenyl)-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-9-7-10(15(17)18)3-5-12(9)13-8-11(16)4-6-14(13)19-2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOGEIBJXTYBDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=C(C=CC(=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40690207
Record name 5'-Fluoro-2'-methoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261931-99-0
Record name 5'-Fluoro-2'-methoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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